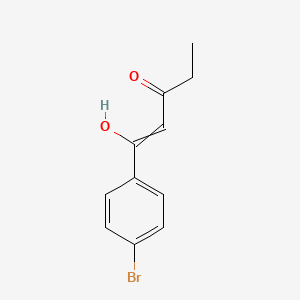

1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1-hydroxypent-1-en-3-one |

InChI |

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-7,14H,2H2,1H3 |

InChI Key |

WUTPWMKGRHIWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C=C(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Contextualization of α,β Unsaturated Ketones Bearing Hydroxyl and Aryl Moieties Within Organic Synthesis

The backbone of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one is the α,β-unsaturated ketone, a class of organic compounds with the general structure (O=CR)−Cα=Cβ−R. These motifs are highly valued as synthetic intermediates due to their conjugated system, which allows for a variety of chemical transformations. The presence of both an alkene and a ketone functional group in conjugation makes them susceptible to nucleophilic attack at the β-carbon in what is known as a Michael addition, as well as at the carbonyl carbon.

The addition of a hydroxyl group to this system, particularly on the double bond, introduces a new layer of complexity and synthetic potential. These β-hydroxy-α,β-unsaturated carbonyl compounds can be accessed through various synthetic routes, including the Morita–Baylis–Hillman reaction. This reaction forms a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde, providing a direct route to densely functionalized molecules. The presence of the hydroxyl group can influence the stereochemical outcome of subsequent reactions and can itself be a handle for further functionalization, such as oxidation or conversion to a leaving group.

Furthermore, the incorporation of an aryl group, in this case, a 4-bromophenyl ring, significantly impacts the electronic properties and reactivity of the molecule. The aromatic ring can extend the conjugation of the system, influencing its spectroscopic properties and reactivity. Aryl-substituted α,β-unsaturated ketones are prevalent in a wide range of biologically active compounds and are key building blocks in the synthesis of pharmaceuticals and natural products.

Significance of Bromine Functionality in Advanced Organic Transformations

The bromine atom on the phenyl ring of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one is not a mere spectator. Instead, it is a highly versatile functional group that opens the door to a vast array of advanced organic transformations. Bromination itself is a fundamental transformation in organic synthesis, often achieved through electrophilic aromatic substitution or the addition of bromine to alkenes. acs.orgnih.gov Organobromine compounds serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. acs.org

The carbon-bromine bond is a key player in numerous cross-coupling reactions, which are cornerstones of modern synthetic chemistry. The reactivity of organobromides is often a favorable compromise between the higher reactivity and cost of organoiodides and the lower reactivity of organochlorides. This makes brominated compounds like the one ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Prominent Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Coupling Partners | Bond Formed | Significance |

| Suzuki Reaction | Aryl Bromide + Organoboron Compound | C-C | Forms biaryl structures, widely used in medicinal chemistry. |

| Stille Reaction | Aryl Bromide + Organotin Compound | C-C | Tolerant of a wide range of functional groups. |

| Heck Reaction | Aryl Bromide + Alkene | C-C | Forms substituted alkenes. |

| Sonogashira Reaction | Aryl Bromide + Terminal Alkyne | C-C | Synthesizes aryl alkynes. |

| Buchwald-Hartwig Amination | Aryl Bromide + Amine | C-N | A powerful method for constructing aryl amines. |

| C-O Coupling | Aryl Bromide + Alcohol/Phenol | C-O | Forms diaryl ethers or alkyl aryl ethers. |

The ability to participate in these reactions means that the 4-bromophenyl group of this compound can be readily modified, allowing for the synthesis of a diverse library of analogues with potentially different biological or material properties. This functional handle significantly enhances the synthetic utility and appeal of the parent molecule.

Overview of Synthetic Challenges and Opportunities Presented by the Compound S Architect

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the imaginary breakdown of a target molecule into simpler, commercially available starting materials. ias.ac.in This process helps to devise a logical synthetic plan.

The structure of this compound presents several logical points for disconnection. The primary disconnection targets the β-hydroxy ketone functionality. A functional group interconversion (FGI) can reveal the precursor α,β-unsaturated ketone, which is often formed via dehydration of a β-hydroxy ketone. ias.ac.inyoutube.com This suggests that an aldol-type reaction is a key step in the synthesis.

A crucial disconnection can be made at the C1-C2 bond, which connects the bromophenyl group and the carbonyl carbon. This bond can be conceptually cleaved, leading to a 4-bromophenyl organometallic reagent and a suitable electrophilic partner. Another key disconnection is between the C2-C3 bond, which is part of the α,β-unsaturated system and can be formed through a condensation reaction.

Based on the strategic disconnections, several key precursors and starting materials can be identified. The bromophenyl unit can be introduced from 4-bromobenzaldehyde (B125591) or a Grignard reagent derived from 4-bromobromobenzene. The pent-1-en-3-one backbone can be constructed from simpler carbonyl compounds like acetone (B3395972) and a glyoxal (B1671930) derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Precursor 1 (via hydroxylation): 1-(4-Bromophenyl)pent-1-en-3-one

Precursor 2 (via condensation): 4-Bromobenzaldehyde and 2-butanone (B6335102)

Starting Materials: 4-Bromobenzaldehyde, 2-butanone

This analysis suggests that a condensation reaction between 4-bromobenzaldehyde and 2-butanone could form the α,β-unsaturated ketone, which could then be selectively hydroxylated to yield the final product.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule from readily available starting materials through a series of well-established reactions.

The formation of the α,β-unsaturated ketone scaffold, 1-(4-bromophenyl)pent-1-en-3-one, is a critical step. This can be achieved through a Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an aldehyde or ketone and another carbonyl compound. numberanalytics.com In this case, the reaction would involve 4-bromobenzaldehyde and 2-butanone.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the ketone to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the more stable α,β-unsaturated ketone. youtube.com

| Reactants | Catalyst | Solvent | Product |

| 4-Bromobenzaldehyde | Sodium Hydroxide | Ethanol/Water | 1-(4-Bromophenyl)pent-1-en-3-one |

| 2-Butanone |

This table outlines a typical Claisen-Schmidt condensation for the formation of the α,β-unsaturated ketone precursor.

The introduction of the hydroxyl group at the C1 position to form the tertiary alcohol is a key transformation. Several methods can be considered for the hydroxylation of the α,β-unsaturated ketone precursor.

One potential strategy is an organocatalytic asymmetric β-hydroxylation, although this typically targets the β-position of the unsaturated ketone. documentsdelivered.com A more direct approach would be the oxidation of an appropriate precursor. For instance, if the synthesis proceeds through an intermediate where C1 is a tertiary carbon with a hydrogen atom, various oxidizing agents could be employed for its hydroxylation. organic-chemistry.org Another possibility involves the epoxidation of the double bond followed by a regioselective ring-opening to introduce the hydroxyl group.

A plausible method involves the use of an oxidizing agent that can selectively hydroxylate the allylic position. Reagents such as selenium dioxide or chromium-based oxidants could be explored, although controlling the regioselectivity might be challenging.

| Substrate | Reagent | Conditions | Product |

| 1-(4-Bromophenyl)pent-1-en-3-one | Selenium Dioxide | Dioxane, reflux | This compound |

| 1-(4-Bromophenyl)pent-1-en-3-one | m-CPBA then H₃O⁺ | CH₂Cl₂, then acidic workup | This compound |

This table presents potential hydroxylation strategies for the conversion of the α,β-unsaturated ketone to the final product.

The 4-bromophenyl group is a common substituent in organic synthesis and can be introduced using several well-established methods. In the context of this synthesis, the most straightforward approach is to start with a commercially available precursor that already contains this moiety, such as 4-bromobenzaldehyde or 4-bromophenylacetic acid. wikipedia.org

Alternatively, if the synthesis starts from a simpler aromatic compound like benzene (B151609) or phenol, the bromo group can be introduced via electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. quickcompany.in

For instance, if the synthesis were to start from phenylpentenone, a direct bromination step could be employed. However, this might lead to a mixture of ortho, meta, and para isomers, requiring subsequent separation. Therefore, using a pre-brominated starting material like 4-bromobenzaldehyde is a more regioselective and efficient strategy.

| Starting Material | Reagent | Catalyst | Product |

| Phenylacetic acid | Bromine | Mercuric oxide | 4-Bromophenylacetic acid wikipedia.org |

| Benzene | Bromine | Iron(III) bromide | Bromobenzene |

This table illustrates common methods for the introduction of a bromine atom onto an aromatic ring.

An in-depth examination of the synthetic methodologies for this compound reveals a landscape rich with catalytic innovations. These approaches are pivotal in achieving efficient and selective synthesis of this specific β-hydroxy α,β-unsaturated ketone.

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl 1 Hydroxypent 1 En 3 One

Elucidation of Reaction Mechanisms through Kinetic Studies

The cornerstone of understanding any chemical reaction mechanism is the study of its kinetics—the rates at which reactions occur and how these rates are influenced by various factors. fiveable.melibretexts.org Kinetic studies provide quantitative data that can support or refute proposed mechanistic pathways. iupac.orgquora.com

Isotope Effects and Their Mechanistic Implications

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly the rate-determining step. libretexts.orgebsco.com It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D). libretexts.orgebsco.com The KIE is expressed as the ratio of the rate constants, klight/kheavy (e.g., kH/kD).

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For C-H bond cleavage, typical primary KIE values (kH/kD) are in the range of 2-8. A value significantly greater than 1 implies that the C-H bond is being broken in the slowest step of the reaction. The absence of a primary KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs in a fast step before or after the rate-determining step. fiveable.me

Secondary KIEs are smaller effects (typically 0.7-1.5) observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org These effects can provide information about changes in hybridization or steric environment at the labeled position during the transition state.

By strategically placing isotopic labels within the 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one molecule (for example, at the hydroxyl proton or on the pentenone backbone) and measuring the reaction rates, chemists can infer which bonds are altered during the rate-limiting step, providing strong evidence for a specific mechanistic pathway. nih.goviaea.org

Identification and Characterization of Reaction Intermediates

Many reactions proceed through one or more high-energy, short-lived species known as reactive intermediates. lumenlearning.com Detecting and characterizing these transient molecules is a primary goal of mechanistic investigation, as it provides a direct snapshot of the reaction pathway. lumenlearning.comnih.gov

Trapping Experiments and Derivatization of Intermediates

When an intermediate is too reactive or present at too low a concentration to be observed spectroscopically, it can often be "trapped." lumenlearning.comcsbsju.edu A trapping experiment involves adding a substance (a "trap" or "scavenger") to the reaction mixture that is designed to react quickly and specifically with the suspected intermediate to form a stable, isolable product. csbsju.eduacs.org

For example, if a radical intermediate is proposed, a radical trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be added. csbsju.edu If a carbene intermediate is suspected, an alkene could be added to trap it as a stable cyclopropane. The successful isolation and characterization of the trapped adduct provide strong evidence for the existence of the transient intermediate. youtube.comwhiterose.ac.uk

Derivatization is a related technique where the intermediate is not intercepted by an external agent but is instead allowed to react under modified conditions to form a more stable, characterizable derivative, which can then be analyzed to infer the structure of the original intermediate. youtube.com

Transition State Analysis and Energy Landscapes

While intermediates represent energy minima along the reaction coordinate, transition states are energy maxima that connect these minima. github.iofossee.in Transition states cannot be observed directly due to their transient nature (the lifetime of a molecular vibration), but their structure and energy can be investigated using computational chemistry. github.iobyu.edu

By applying quantum mechanical methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction. byu.edu This surface maps the energy of the molecular system as a function of the positions of its atoms.

Transition State Searching : Algorithms are used to locate the first-order saddle points on this surface, which correspond to the transition states. github.ioaip.org The calculated geometry of the transition state reveals which bonds are breaking and forming at the climax of the reaction.

Energy Landscapes : By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile or landscape can be constructed. byu.eduaip.orgacs.org This profile shows the energy barriers for each step of the reaction. The calculated activation energies can be compared with the experimental values obtained from kinetic studies (see Section 4.1.1) to validate the proposed mechanism and the computational model. fossee.in

These computational analyses provide a detailed, atom-level picture of the reaction pathway that complements and rationalizes the data obtained from kinetic and spectroscopic experiments. fiveable.mebyu.edu

Computational Modeling of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of organic reactions. For reactions involving α,β-unsaturated carbonyl compounds, DFT calculations can map out the potential energy surface, identify transition states, and determine activation energies, thereby providing a detailed picture of the reaction pathway.

In the context of reactions analogous to those involving this compound, such as aldol (B89426) condensations and cycloadditions, computational models are instrumental. For instance, in the cyclization of 2-hydroxy chalcones to flavanones, DFT studies using the M06-2X functional have successfully modeled the multi-step reaction mechanism, which includes protonation, cyclization, and tautomerization. These studies identified the rate-determining step by calculating the energy barriers for each transition state. bcrec.id

Similarly, computational investigations into the 1,3-dipolar cycloaddition reactions between diazopropane and chalcone (B49325) derivatives have been performed using various DFT approaches, including B3LYP, M06, and M06-2X. mdpi.com These studies not only predict the regioselectivity of the reaction but also detail the geometry of the transition states and the activation energies, which are crucial for understanding the kinetic products of the reaction. mdpi.com The calculated transition states for the formation of pyrazole derivatives were found to have lower activation energies compared to other possible products, which aligns with experimental observations. mdpi.com

The table below presents a hypothetical comparison of calculated activation energies for different reaction pathways involving a chalcone derivative, illustrating how computational modeling can distinguish between competing mechanisms.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Cycloaddition (Path A) | TS1 | 12.05 |

| Cycloaddition (Path B) | TS2 | 15.30 |

| Isomerization | TS3 | 25.10 |

This table is illustrative and based on data for analogous chalcone reactions. mdpi.com

Furthermore, in the study of foldamer-catalyzed aldol condensations, semi-empirical density functional tight binding quantum mechanics molecular mechanics (QM/MM) metadynamics simulations have been employed to determine the free energy and barrier for all elementary steps. nih.govnih.gov This approach is particularly useful for complex systems where a catalyst is involved, as it can model the interactions between the substrate and the catalyst in the transition state. nih.gov

Correlation of Theoretical and Experimental Mechanistic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For brominated chalcones and related α,β-unsaturated ketones, a strong correlation between theoretical predictions and experimental findings lends credibility to the proposed reaction mechanisms.

Spectroscopic properties are often used for this correlation. For example, the spectroscopic and optoelectronic properties of a newly synthesized brominated chalcone derivative were investigated using both experimental techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis) and theoretical calculations (DFT with the B3LYP/cc-pVDZ level of theory). koyauniversity.orgkoyauniversity.org The theoretical calculations of the UV-Vis spectra, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potentials showed good agreement with the experimental results. koyauniversity.orgkoyauniversity.org

The table below showcases a comparison between experimental and theoretical data for a brominated chalcone derivative, highlighting the accuracy of the computational methods.

| Property | Experimental Value | Theoretical Value (DFT/B3LYP) |

| Band-gap energy (eV) | 3.17 | 3.33 |

| FT-IR: C=O stretch (cm⁻¹) | 1659 | 1662 |

Data is for a related brominated chalcone derivative. koyauniversity.orgmdpi.com

In kinetic studies, the correlation between calculated and experimentally determined rate constants provides strong evidence for a proposed mechanism. For the reaction of 3-hydroxy-3-methyl-2-butanone with OH radicals, absolute experimental and theoretical rate constants were determined as a function of temperature. researchgate.net The theoretical calculations, using DFT, identified the most favorable hydrogen abstraction pathway and the calculated rate constants were in good agreement with the experimental data over a wide temperature range. researchgate.net

Moreover, in the study of the selective hydrogenation of α,β-unsaturated ketones, first-principles DFT calculations were used to explore the reactivity trends over different metal catalysts. acs.org The calculated activation barriers for the hydrogenation of the C=C bond versus the C=O bond were used to explain the experimentally observed selectivities of the different catalysts. The lower calculated barriers for hydrogenation over a Pt catalyst compared to a Ru catalyst were consistent with the higher turnover frequencies observed experimentally for the Pt catalyst. acs.org

These examples demonstrate the synergistic relationship between computational modeling and experimental work in elucidating reaction mechanisms. While specific data for this compound is pending, the methodologies applied to similar structures provide a robust blueprint for future mechanistic investigations of this compound.

Advanced Methodologies for Structural Characterization of 1 4 Bromophenyl 1 Hydroxypent 1 En 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. In the case of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic proton, the methylene protons, and the methyl protons. The hydroxyl proton may appear as a broad singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the aliphatic carbons.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for example, between the vinylic proton and the hydroxyl proton, and between the methylene and methyl protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings (2-3 bonds), which is invaluable for piecing together the molecular skeleton. For instance, correlations between the vinylic proton and the carbonyl carbon would confirm the enone substructure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~198.0 |

| C2 | ~6.5 (s) | ~128.0 |

| C3 | - | ~160.0 |

| C4 | ~2.8 (q) | ~35.0 |

| C5 | ~1.1 (t) | ~8.0 |

| C1' | - | ~138.0 |

| C2'/C6' | ~7.6 (d) | ~129.0 |

| C3'/C5' | ~7.5 (d) | ~131.0 |

| C4' | - | ~125.0 |

Note: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet. Chemical shifts are hypothetical and can vary based on solvent and other experimental conditions.

The double bond in this compound can exist as either the E or Z isomer. The stereochemistry can be determined using advanced NMR techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. For the Z-isomer, a NOE correlation would be expected between the vinylic proton and the hydroxyl proton. Conversely, for the E-isomer, a NOE would be anticipated between the vinylic proton and the protons of the ethyl group. Computational modeling of the expected internuclear distances for each isomer can further support the stereochemical assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₁H₁₁BrO₂. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M and M+2) of nearly equal intensity, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely include:

Loss of the ethyl group: A fragmentation resulting in the loss of a C₂H₅ radical.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

Cleavage of the C-C bond adjacent to the carbonyl group: This would lead to the formation of acylium ions.

Fragmentation of the bromophenyl ring: While less common, fragmentation of the aromatic ring can also occur.

Analyzing the masses of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

In the IR spectrum of this compound, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the conjugated ketone. The C=C stretching vibration of the alkene would appear in the 1600-1650 cm⁻¹ region. Absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-Br bond, would also be present.

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. The α,β-unsaturated ketone chromophore in this compound is expected to give rise to a strong absorption band (π → π* transition) in the UV region, likely around 250-300 nm. The n → π* transition of the carbonyl group would result in a weaker absorption at a longer wavelength, possibly in the 300-350 nm range. fiveable.me The exact position of these absorption maxima can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Table 2: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch | 3200-3600 (broad) |

| IR | C=O stretch | 1650-1680 (strong) |

| IR | C=C stretch | 1600-1650 |

| UV-Vis | π → π* transition | ~250-300 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. jst.go.jpmdpi.com The process involves growing a suitable single crystal of the compound, which can be a challenging step for many organic molecules. jst.go.jp Once a quality crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data are processed to solve and refine the crystal structure.

While specific experimental crystallographic data for this compound are not available in the reviewed literature, analysis of structurally similar compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, provides insight into the type of data that would be generated. nih.gov For instance, a study on 1-(4-bromophenyl)but-3-yn-1-one revealed that it crystallizes in the monoclinic P2₁/n space group. nih.gov Such an analysis for this compound would yield precise details about its solid-state conformation, including the planarity of the enone system and the orientation of the bromophenyl group.

A hypothetical, yet representative, set of crystallographic data for this compound is presented in the table below to illustrate the detailed structural parameters obtained from such an analysis.

Interactive Table 1: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₁H₁₁BrO₂ |

| Formula Weight | 271.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.98 |

| b (Å) | 9.14 |

| c (Å) | 11.88 |

| β (°) | 98.21 |

| Volume (ų) | 1395.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.290 |

| R-factor (%) | 4.5 |

Note: This data is illustrative and not based on experimental results for the specified compound.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. rigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. rigaku.com Powder X-ray diffraction (PXRD) is a primary and rapid technique used to identify and characterize these different polymorphic forms. rigaku.comcambridge.orgrigaku.com

Unlike SCXRD, which requires a single crystal, PXRD is performed on a microcrystalline powder. researchgate.net Each polymorph produces a unique diffraction pattern, often described as a "fingerprint," allowing for its identification and the assessment of sample purity. rigaku.comgrowingscience.com PXRD is instrumental in screening for different crystal forms that may arise under various conditions such as temperature, solvent, and pressure. rigaku.com

While no specific polymorphism studies on this compound have been reported, PXRD would be the definitive method to investigate its potential to form different crystalline structures. Such studies are crucial for ensuring the consistency and stability of the solid form of a compound. cambridge.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The parent compound, this compound, is achiral. However, if a chiral center were introduced into one of its derivatives, determining the absolute configuration (the actual three-dimensional arrangement of atoms) at that center would be essential. While X-ray crystallography is a definitive method, chiroptical techniques like Circular Dichroism (CD) spectroscopy offer a powerful alternative, especially for samples in solution. researchgate.netamericanlaboratory.com

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum provides information about the stereochemical environment of the chromophore—the part of the molecule that absorbs light. For α,β-unsaturated ketones, the n → π* and π → π* electronic transitions of the enone chromophore are sensitive to the molecular asymmetry and give rise to characteristic CD signals (Cotton effects). hebmu.edu.cn

The absolute configuration of a chiral derivative can be determined by comparing the experimental CD spectrum with spectra predicted through theoretical calculations (e.g., using density functional theory, DFT) for a known configuration. americanlaboratory.comschrodinger.com If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration of the sample is confidently assigned. americanlaboratory.com This combination of experimental measurement and theoretical calculation has become a reliable method for the unambiguous assignment of absolute configuration in chiral molecules. schrodinger.com

Currently, there are no published studies employing chiroptical spectroscopy for the absolute configuration assignment of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 1 4 Bromophenyl 1 Hydroxypent 1 En 3 One

Electronic Structure and Bonding Analysis

Without specific computational studies, an analysis of the electronic structure and bonding of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one cannot be provided. This would have included:

Conformational Analysis and Energetics

A detailed exploration of the compound's three-dimensional structure and energy is not present in the current body of scientific work. This includes:

Computational Prediction of Spectroscopic Parameters

No studies were found that computationally predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. These predictions are valuable for interpreting experimental data and confirming molecular structure.

Further research employing quantum chemical calculations is necessary to elucidate the theoretical and computational characteristics of this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical predictions of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. These predictions are typically performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT).

The process would involve first optimizing the geometry of this compound at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. Following geometry optimization, the NMR shielding tensors would be calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, ¹H and ¹³C NMR chemical shifts would be of primary interest. The predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the vinyl proton, the methylene protons, and the methyl protons. The hydroxyl proton's chemical shift can be highly dependent on the computational model's treatment of solvent and hydrogen bonding. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom, including the carbonyl carbon, the enol carbons, the carbons of the bromophenyl ring, and the aliphatic carbons. Discrepancies between predicted and experimental values can often be reconciled by considering solvent effects, which can be modeled using implicit or explicit solvent models.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~198.5 |

| C-OH | - | ~160.2 |

| C-H (vinyl) | ~6.5 | ~98.7 |

| CH₂ | ~2.8 | ~35.4 |

| CH₃ | ~1.2 | ~8.1 |

| C-Br (aromatic) | - | ~125.0 |

| C-C (aromatic, adjacent to C-Br) | ~7.6 (d) | ~132.5 |

| C-H (aromatic, adjacent to C-enol) | ~7.8 (d) | ~129.0 |

| C-C (aromatic, ipso) | - | ~136.0 |

| OH | Variable (e.g., ~15.0) | - |

Note: These are representative values based on general knowledge and data for similar compounds. Actual predicted values would depend on the specific computational method and basis set used.

IR Vibrational Frequencies and Intensities

Theoretical calculations of infrared (IR) vibrational frequencies and intensities are valuable for interpreting experimental IR spectra. These calculations are typically performed as part of the geometry optimization process, where the second derivatives of the energy with respect to the atomic coordinates are computed. This analysis confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes.

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, the C=C stretch of the enol, C-H stretches (aromatic and aliphatic), and various bending and skeletal modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are widely used for this purpose.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| O-H stretch (intramolecular H-bond) | ~3200-3400 | Broad, Medium |

| C-H stretch (aromatic) | ~3050-3100 | Medium |

| C-H stretch (aliphatic) | ~2900-3000 | Medium |

| C=O stretch | ~1640-1660 | Strong |

| C=C stretch | ~1580-1620 | Strong |

| C-Br stretch | ~1000-1100 | Medium |

Note: These are representative values. The exact frequencies and intensities would be determined by the specific computational methodology.

UV-Vis Absorption Maxima

Theoretical predictions of UV-Vis absorption maxima are carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations are typically performed on the previously optimized ground-state geometry.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system, which includes the bromophenyl ring and the enone moiety. The calculations would provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band. The choice of functional and basis set can significantly impact the accuracy of TD-DFT predictions. Functionals such as CAM-B3LYP are often used for their better performance with charge-transfer excitations. Solvent effects are also crucial for accurate predictions and can be incorporated using models like the Polarizable Continuum Model (PCM).

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π→π | ~320-350 | > 0.1 |

| n→π | ~270-290 | < 0.01 |

Note: These are illustrative values. The actual predicted λ_max would depend on the computational details.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is the most common method for studying reaction pathways of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, one could investigate various reactions, such as its tautomerization, electrophilic or nucleophilic attack at different sites, or its role in condensation reactions.

A typical DFT study of a reaction pathway involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.

Finding Transition States: A transition state search is performed to find the saddle point on the potential energy surface connecting reactants and products. This is often the most challenging part of the calculation.

Frequency Analysis: Vibrational frequency calculations are performed on all stationary points. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactant and product.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy of the reaction.

For example, a DFT study could explore the mechanism of a Claisen-Schmidt condensation to form a related chalcone (B49325), identifying the key transition states for the addition and dehydration steps. nih.gov

Ab Initio Calculations for Mechanistic Insights

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), can provide more accurate energetic information, albeit at a much higher computational cost. These methods are often used to benchmark the results obtained from DFT calculations for a specific reaction or to study systems where DFT may not be as reliable. For a molecule of this size, it would be common to use a composite method or to perform single-point energy calculations with a high-level ab initio method on the geometries optimized with DFT.

Molecular Dynamics Simulations (if relevant for solution-phase behavior)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution, which is not captured by static quantum mechanical calculations. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Study Solvation: Investigate the specific interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxyl group and a protic solvent.

Investigate Aggregation: In concentrated solutions, MD simulations could be used to study the tendency of the molecules to self-aggregate.

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. For a novel molecule like this, a suitable force field may need to be parameterized based on quantum mechanical calculations.

Synthesis and Reactivity of Analogues and Derivatives of 1 4 Bromophenyl 1 Hydroxypent 1 En 3 One

Systematic Structural Modifications

Systematic modification of the parent compound, 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one, allows for a detailed investigation of how different structural features influence its chemical properties. These modifications typically target the aryl moiety, the enone carbon chain, or the hydroxyl group.

Alterations of the Aryl Moiety (e.g., halogenation, substituted phenyls)

The 4-bromophenyl group is a common starting point for further functionalization, often through cross-coupling reactions, or it can be replaced entirely by synthesizing analogues from different aromatic aldehydes. The foundational synthesis for this class of compounds is the Claisen-Schmidt condensation, which involves the reaction of an aryl aldehyde with a ketone. mdpi.comnih.gov By substituting 4-bromobenzaldehyde (B125591) with other substituted benzaldehydes, a wide array of analogues can be produced.

These modifications can introduce varied electronic and steric properties to the molecule. For example, electron-donating groups (like methoxy (B1213986) or methyl) or electron-withdrawing groups (like nitro or trifluoromethyl) can be installed on the phenyl ring. Furthermore, the position and number of substituents can be varied to fine-tune the molecule's characteristics. Other halogens (F, Cl, I) can also be used in place of bromine.

Table 1: Examples of Analogues with Modified Aryl Moieties This table is interactive. You can sort and filter the data.

| Substituent on Phenyl Ring | Resulting Compound Name | Aldehyde Precursor |

|---|---|---|

| 4-Chloro | 1-(4-Chlorophenyl)-1-hydroxypent-1-en-3-one | 4-Chlorobenzaldehyde |

| 4-Fluoro | 1-(4-Fluorophenyl)-1-hydroxypent-1-en-3-one | 4-Fluorobenzaldehyde |

| 4-Methyl | 1-(4-Methylphenyl)-1-hydroxypent-1-en-3-one | 4-Methylbenzaldehyde |

| 4-Methoxy | 1-(4-Methoxyphenyl)-1-hydroxypent-1-en-3-one | 4-Methoxybenzaldehyde |

| 4-Nitro | 1-(4-Nitrophenyl)-1-hydroxypent-1-en-3-one | 4-Nitrobenzaldehyde |

| 3,4-Dichloro | 1-(3,4-Dichlorophenyl)-1-hydroxypent-1-en-3-one | 3,4-Dichlorobenzaldehyde |

Modifications of the Pent-1-en-3-one Carbon Chain

The pent-1-en-3-one chain is derived from the condensation of an aldehyde with butan-2-one. Altering the ketone reactant provides a direct method for modifying this portion of the molecule. The reactive α,β-unsaturated carbonyl group is a key feature, and changes to the adjacent alkyl groups can impact the molecule's reactivity and conformation. acs.org

For instance, using acetone (B3395972) instead of butan-2-one would result in a but-1-en-3-one derivative, lacking the terminal methyl group. Conversely, employing larger ketones like pentan-3-one would extend the carbon chain. These modifications can influence the steric hindrance around the reactive enone system.

Table 2: Examples of Analogues with Modified Carbon Chains This table is interactive. You can sort and filter the data.

| Ketone Precursor | Resulting Compound Name |

|---|---|

| Acetone | 1-(4-Bromophenyl)-1-hydroxybut-1-en-3-one |

| Pentan-3-one | 1-(4-Bromophenyl)-1-hydroxy-2-ethylpent-1-en-3-one |

| Cyclopentanone | 2-((4-Bromophenyl)(hydroxy)methylene)cyclopentan-1-one |

Derivatization of the Hydroxyl Group (e.g., ethers, esters, deoxygenated analogues)

The hydroxyl group at the C1 position is a prime site for derivatization, enabling the synthesis of ethers, esters, and other functionalized analogues. Standard organic chemistry transformations can be applied to achieve these modifications.

Ethers: Etherification can be accomplished via reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esters: Esterification can be readily achieved by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This converts the hydroxyl group into an ester functionality, which can alter the compound's polarity and chemical stability.

Deoxygenated Analogues: Removal of the hydroxyl group (deoxygenation) would yield the corresponding α,β-unsaturated ketone, in this case, (E)-1-(4-Bromophenyl)pent-1-en-3-one. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reductive elimination.

Table 3: Potential Derivatives via Hydroxyl Group Modification This table is interactive. You can sort and filter the data.

| Modification Type | Reactant Example | Derivative Class | Resulting Compound (Example) |

|---|---|---|---|

| Etherification | Methyl iodide (CH₃I) | Ether | 1-(4-Bromophenyl)-1-methoxypent-1-en-3-one |

| Esterification | Acetyl chloride (CH₃COCl) | Ester | 1-Acetyl-1-(4-bromophenyl)pent-1-en-3-one |

Synthesis Strategies for Diversified Libraries

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis techniques such as parallel synthesis and combinatorial chemistry are employed. These methods allow for the rapid generation of a large number of distinct but structurally related compounds.

Parallel Synthesis Approaches

Parallel synthesis involves conducting multiple, separate reactions simultaneously. acs.org For generating a library of analogues of the target compound, this is often performed in multi-well plates (e.g., 96-well plates). acs.org In a typical setup, different substituted benzaldehydes are dispensed into the columns of the plate, while different ketones are dispensed into the rows. The addition of a condensing agent, such as an acid or base catalyst, initiates the reactions in all wells concurrently. acs.orgnih.gov

This approach allows for the systematic variation of both the aryl moiety and the enone backbone in a single experimental run. After the reaction period, the plates can be processed to isolate the library of products for subsequent analysis and screening. This method is highly efficient for creating focused libraries aimed at structure-activity relationship studies. nih.gov

Table 4: Illustrative 3x3 Array for Parallel Synthesis This table is interactive. You can sort and filter the data.

| Column 1: 4-Bromobenzaldehyde | Column 2: 4-Chlorobenzaldehyde | Column 3: 4-Methoxybenzaldehyde | |

|---|---|---|---|

| Row A: Butan-2-one | This compound | 1-(4-Chlorophenyl)-1-hydroxypent-1-en-3-one | 1-(4-Methoxyphenyl)-1-hydroxypent-1-en-3-one |

| Row B: Acetone | 1-(4-Bromophenyl)-1-hydroxybut-1-en-3-one | 1-(4-Chlorophenyl)-1-hydroxybut-1-en-3-one | 1-(4-Methoxyphenyl)-1-hydroxybut-1-en-3-one |

| Row C: Pentan-3-one | 1-(4-Bromophenyl)-1-hydroxy-2-ethylpent-1-en-3-one | 1-(4-Chlorophenyl)-1-hydroxy-2-ethylpent-1-en-3-one | 1-(4-Methoxyphenyl)-1-hydroxy-2-ethylpent-1-en-3-one |

Combinatorial Chemistry Methodologies

Combinatorial chemistry encompasses a broader set of strategies to produce vast libraries of compounds, often using techniques like solid-phase synthesis. youtube.com In a solid-phase approach, one of the starting materials is chemically tethered to a solid support, typically a polymer resin bead.

For the synthesis of this compound analogues, a ketone could be attached to the resin. The resin-bound ketone would then be treated with a solution containing a specific benzaldehyde (B42025) derivative and a catalyst. After the reaction is complete, the excess reagents and byproducts are simply washed away, which greatly simplifies purification. The desired product is then cleaved from the resin in the final step.

The "split-and-pool" method is a powerful combinatorial technique that can be used to generate exceptionally large and diverse libraries. In this method, the resin beads are split into multiple portions, each is reacted with a different building block (e.g., a different aldehyde), and then all the portions are pooled back together. This cycle of splitting, reacting, and pooling can be repeated with different sets of building blocks (e.g., reagents to derivatize the hydroxyl group), leading to an exponential increase in the number of unique compounds synthesized, with each bead holding a single chemical entity.

Comparative Reactivity Profiling of Analogues

The reactivity of this compound and its analogues is fundamentally dictated by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The electronic and steric environment surrounding this enone system significantly influences which of these pathways is favored and the rate at which reactions occur.

Influence of Structural Changes on Reaction Rates and Selectivity

Structural modifications to analogues of this compound can lead to profound changes in their chemical reactivity. These changes are primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by various substituents.

Electronic Effects of Substituents: The rate of nucleophilic attack, particularly the common Michael addition, is highly sensitive to the electron density at the β-carbon. wikipedia.org For analogues where the 4-bromophenyl group is replaced by other substituted aryl rings, the nature of the substituent plays a critical role.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) on the phenyl ring increase the electrophilicity of the β-carbon by withdrawing electron density through resonance and inductive effects. This enhances the rate of Michael addition.

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring, which in turn can slightly decrease the electrophilicity of the β-carbon, thus slowing down the rate of conjugate addition. nih.gov

Studies on chalcone (B49325) analogues (compounds with a similar 1,3-diarylpropenone core) have demonstrated these effects. For instance, the reaction of 4-methyl- and 4-methoxychalcone (B190469) with thiols like glutathione (B108866) proceeds at different rates, influenced by the electron-donating nature of the substituents. nih.govresearchgate.net The bromine atom in the parent compound exerts a moderate electron-withdrawing effect through induction, enhancing the reactivity of the Michael acceptor.

Steric Hindrance: The selectivity and rate of reaction are also governed by steric factors. nih.gov

Substitution at α and β positions: The introduction of alkyl or aryl groups at the α or β carbons of the enone system can significantly hinder the approach of a nucleophile. nih.gov This steric impediment can dramatically reduce the rate of conjugate addition. Computational studies on the addition of thiols to substituted enones have shown that while electronic effects from substituents stabilize the reactant, steric hindrance at the transition state also plays a role in decreasing reactivity. researchgate.netnih.gov

Nucleophile Structure: Bulky nucleophiles will react more slowly with sterically hindered α,β-unsaturated ketones.

The following interactive table summarizes the expected qualitative effects of various structural modifications on the rate of Michael addition, using this compound as a baseline.

| Structural Modification (Analogue) | Position of Change | Type of Substituent | Expected Effect on Michael Addition Rate | Primary Reason |

| 1-(4-Nitrophenyl)-1-hydroxypent-1-en-3-one | Phenyl Ring | Strong Electron-Withdrawing (-NO₂) | Increase | Enhanced electrophilicity of β-carbon |

| 1-(4-Methoxyphenyl)-1-hydroxypent-1-en-3-one | Phenyl Ring | Strong Electron-Donating (-OCH₃) | Decrease | Reduced electrophilicity of β-carbon |

| 1-(4-Bromophenyl)-1-hydroxy-2-methylpent-1-en-3-one | α-carbon | Alkyl (-CH₃) | Decrease | Steric hindrance and loss of reactant stabilization researchgate.net |

| This compound | β-carbon | Alkyl (-CH₂CH₃) | Significant Decrease | Increased steric hindrance at the reaction center |

Identification of Key Structural Features Dictating Reactivity

Several key structural features are paramount in defining the reactivity of this compound and its derivatives.

The α,β-Unsaturated Carbonyl System: This is the most critical feature, acting as an efficient Michael acceptor. jchemrev.com The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-system that polarizes the molecule, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. jchemrev.com The presence of a non-sterically hindered acceptor site is often considered an essential requirement for reactivity, for example, in exhibiting cytotoxic activity against tumor cells. nih.gov

The Hydroxyl Group at C-1: The presence of the hydroxyl group α to the phenyl ring and part of the enol system is significant. It can participate in hydrogen bonding, potentially influencing the conformation of the molecule and the solvation of the transition state. It also introduces the possibility of keto-enol tautomerism, which can affect reaction pathways.

The 4-Bromophenyl Group: The bromo-substituent on the phenyl ring is a key electronic modulator. Bromine is an electronegative atom that withdraws electron density via the inductive effect, which makes the entire conjugated system more electrophilic. This is a crucial feature that enhances the compound's reactivity towards nucleophiles compared to an unsubstituted phenyl analogue. The carbon-bromine bond is also weaker than carbon-fluorine or carbon-chlorine bonds, potentially making the compound more susceptible to certain transformations like nucleophilic aromatic substitution under specific conditions.

The Ethyl Ketone Moiety: The ethyl group attached to the carbonyl provides a specific steric and electronic environment. Compared to a methyl group, it is slightly bulkier and has a weak electron-donating inductive effect. Changing this group to a larger alkyl or an aryl group would significantly alter the steric accessibility of the carbonyl carbon and potentially influence the balance between 1,2- and 1,4-addition pathways.

Structure-Reactivity Relationship (SRR) Studies within the Compound Family

Structure-Reactivity Relationship (SRR) studies aim to systematically correlate the chemical structure of a series of compounds with their observed reactivity in a specific transformation. For the family of this compound, these relationships are crucial for predicting reaction outcomes and designing new analogues with tailored reactivity.

Establishment of SRR for Specific Transformations

For α,β-unsaturated ketones, a primary transformation of interest is the Michael addition. An SRR for this reaction can be established by systematically varying substituents and measuring their effect on reaction rates.

Michael Addition with Thiols: The reaction with biological thiols like glutathione is often used as a benchmark for reactivity. nih.gov A simplified Hammett-type analysis can illustrate the SRR. The rate of reaction (k) is correlated with the electronic parameter (σ) of the substituent on the phenyl ring.

A general linear free-energy relationship (LFER) can be expressed as:

log(kₓ / k₀) = ρσ

where:

kₓ is the rate constant for a substituted analogue.

k₀ is the rate constant for the unsubstituted reference compound.

σ is the Hammett substituent constant, which quantifies the electronic effect of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which is expected for a nucleophilic attack on the enone system.

The following table presents hypothetical, yet illustrative, data for the Michael addition of a thiol to various analogues, demonstrating a plausible SRR.

| Analogue (Substituent X on Phenyl Ring) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/k₀) | Log (kₓ/k₀) |

| 4-Methoxy (CH₃O-) | -0.27 | 0.35 | -0.46 |

| 4-Methyl (CH₃-) | -0.17 | 0.60 | -0.22 |

| Hydrogen (H-) | 0.00 | 1.00 | 0.00 |

| 4-Bromo (Br-) | 0.23 | 2.50 | 0.40 |

| 4-Nitro (NO₂-) | 0.78 | 15.0 | 1.18 |

This data illustrates a clear trend: as the electron-withdrawing character of the substituent increases (more positive σ value), the reaction rate increases. This establishes a qualitative and quantitative SRR for this transformation.

Predictive Models for Reactivity based on Structural Parameters

Building on SRR, it is possible to develop predictive models for reactivity. These models often employ computational chemistry to calculate molecular descriptors that correlate with experimental reaction rates.

Quantum Chemical Models: A powerful approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathway. nih.gov Key parameters derived from these calculations can serve as predictors of reactivity:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated ketone is a good indicator of its electrophilicity. A lower LUMO energy generally corresponds to a more reactive electrophile and a faster reaction rate with a given nucleophile.

Calculated Activation Energy (ΔE‡): The energy barrier for the transition state of the rate-determining step is a direct theoretical correlate of the reaction rate. rsc.orgresearchgate.net Quantum chemical models can calculate these barriers, and studies have shown a strong correlation between calculated ΔE‡ and experimental log(k) values for Michael additions. rsc.org For instance, empirical corrections for factors like α-substitution can yield high correlation coefficients (r² > 0.9) for predicting the logarithm of the rate constant. rsc.orgresearchgate.net

Partial Atomic Charges: The calculated partial positive charge on the β-carbon can also be a useful, though simpler, descriptor of reactivity. A higher positive charge suggests a more electrophilic center.

Quantitative Structure-Reactivity Relationship (QSRR) Models: These are statistical models that correlate a set of calculated molecular descriptors with observed reactivity. acs.org For a series of this compound analogues, a QSRR equation might take the form:

log(k) = c₀ + c₁(LUMO) + c₂(qβ) + c₃(S)

where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the calculated LUMO energy.

qβ is the partial charge on the β-carbon.

S is a steric descriptor (e.g., Sterimol parameters).

c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis of a training set of compounds with known reactivity.

Such models, once validated, can be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with specific reaction profiles. nih.gov Recent work has also shown that models based on the stability of the reaction intermediate can be more computationally efficient and sometimes more accurate than those requiring calculation of the transition state. nih.gov

1 4 Bromophenyl 1 Hydroxypent 1 En 3 One As a Versatile Synthetic Building Block and Intermediate

Precursor for the Synthesis of Complex Organic Scaffolds

General synthetic methodologies exist for the construction of various heterocyclic and carbocyclic rings using precursors with similar functionalities, such as α,β-unsaturated ketones, α-hydroxy ketones, and 1,3-dicarbonyl compounds. However, direct and specific examples of the utilization of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one for these purposes are not described in the accessible scientific literature.

Synthesis of Carbocyclic Systems

The formation of carbocyclic systems often involves intramolecular cyclizations or cycloaddition reactions. The functional groups within this compound could theoretically participate in such reactions, for example, as a dienophile in Diels-Alder reactions or in Michael addition-initiated ring closures. Nevertheless, there is a lack of published research demonstrating its application in the synthesis of carbocyclic frameworks.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. 1,3-Dicarbonyl compounds are frequent participants in MCRs, leading to a variety of heterocyclic structures. Given its nature as a vinylogous 1,3-dicarbonyl equivalent, this compound is a potential candidate for MCRs. However, a review of the literature on MCRs does not yield specific examples where this compound is used as a reactant.

Application in Ugi, Passerini, and Biginelli Type Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates structural features from each component. acs.org The functional groups present in this compound make it a hypothetical candidate for various MCRs.

Ugi Reaction: The classical Ugi four-component reaction (Ugi-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov The ketone moiety within this compound could potentially serve as the carbonyl component in this reaction. A variation, the 1,4-addition Ugi reaction, has been developed for α,β-unsaturated ketones, which could be another potential pathway for this compound to participate in Ugi-type transformations. nih.gov

Passerini Reaction: This three-component reaction typically involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the ketone functionality of this compound could be utilized as the carbonyl input for the Passerini reaction.

Biginelli Reaction: The Biginelli reaction is a well-known MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgyoutube.com While the subject compound is not a traditional β-ketoester, its enone structure is a key feature. Chalcones, which are α,β-unsaturated ketones, are known to undergo cyclization with urea and its analogues to form pyrimidine (B1678525) derivatives, suggesting a potential pathway for this compound to participate in Biginelli-type or related cyclocondensation reactions. acs.orgnih.gov

Table 1: Potential Roles of this compound in MCRs

| Reaction Type | Potential Role of the Compound | Required Co-reactants |

|---|---|---|

| Ugi Reaction | Carbonyl Component (Ketone) | Amine, Carboxylic Acid, Isocyanide |

| Passerini Reaction | Carbonyl Component (Ketone) | Carboxylic Acid, Isocyanide |

| Biginelli-type Reaction | Enone Component for Cyclocondensation | Urea/Thiourea, Aldehyde (in some variations) |

Design of Novel MCRs Incorporating the Compound

The unique combination of functional groups in this compound offers opportunities for the design of novel multicomponent reactions. The presence of both a nucleophilic hydroxyl group and electrophilic centers (the carbonyl carbon and the β-carbon of the enone system) allows for sequential or cascade reactions. For instance, a reaction could be initiated at one site, which then triggers a subsequent intramolecular reaction involving another functional group.

Research on chalcones has demonstrated their utility in novel MCRs. For example, an efficient synthesis of γ-ketoamides was developed through a one-pot multicomponent reaction of chalcones, malononitrile, and DMF. rsc.org This highlights how the α,β-unsaturated ketone scaffold can be a central component in the rational design of new, complex transformations. google.comresearchgate.net The design of such reactions with this compound could lead to the synthesis of unique heterocyclic and polyfunctionalized molecules. nih.gov

Utility in Sequential and Cascade Transformations

One-Pot Synthetic Sequences

For example, chalcones are used in one-pot syntheses of various heterocyclic systems. unisi.it A general strategy could involve the Michael addition of a nucleophile to the enone, followed by an intramolecular condensation to form a ring.

Table 2: Hypothetical One-Pot Sequence for this compound

| Step | Reaction Type | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | A dinucleophile (e.g., hydrazine) | Adduct with a free nucleophilic group |

| 2 | Intramolecular Cyclization/Condensation | Acid or base catalyst | Heterocyclic product (e.g., pyrazoline) |

Intramolecular Cyclization and Rearrangement Precursor

The structure of this compound makes it a prime candidate to act as a precursor for intramolecular cyclizations and rearrangements.

Intramolecular Cyclization: Chalcone (B49325) derivatives are widely used as precursors for the synthesis of various heterocyclic compounds such as pyrazolines, isoxazoles, and benzodiazepines through cyclization reactions with appropriate reagents. acs.orgnih.govuii.ac.idbenthamdirect.com For instance, the reaction of a chalcone with hydrazine (B178648) derivatives leads to the formation of pyrazolines. Similarly, this compound could be expected to undergo analogous transformations to yield functionalized heterocyclic systems.

Rearrangement Precursor: β-Hydroxy ketones and related structures can undergo various rearrangement reactions. libretexts.org For example, the Kornblum-DeLaMare rearrangement converts endoperoxides into γ-hydroxyenones, which are structurally related to the target compound. psu.eduresearchgate.netnih.gov While not a direct rearrangement of the compound itself, this shows the utility of the hydroxyenone motif. More directly, α-hydroxy-β-diketone rearrangements are known, suggesting that under certain conditions, the hydroxyl and ketone groups could participate in complex molecular reorganizations. researchgate.net

Strategic Intermediate in Total Synthesis Approaches

Chalcones and related α,β-unsaturated ketones are fundamental building blocks in the total synthesis of natural products and complex molecules. nih.govacs.org They are valued for their ability to participate in crucial carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder reactions, which are cornerstones of synthetic strategy. jchemrev.com

The 1,3-diaryl-2-propen-1-one core of chalcones is found in numerous biologically active natural products, including flavonoids and isoflavonoids. nih.gov The synthesis of these natural products often involves the initial preparation of a chalcone, followed by enzymatic or chemical cyclization and further functionalization. unisi.it Given its structure, this compound could serve as a key intermediate in the synthesis of novel, non-natural compounds with potential biological activity, or as a fragment in a convergent synthesis of a more complex target molecule. The bromophenyl group is particularly useful as it allows for further modifications through cross-coupling reactions (e.g., Suzuki, Heck), adding another layer of versatility to its role as a synthetic intermediate.

Future Research Directions and Perspectives on 1 4 Bromophenyl 1 Hydroxypent 1 En 3 One Chemistry

Exploration of Unconventional Reactivity Modes

The inherent reactivity of 1-(4-bromophenyl)-1-hydroxypent-1-en-3-one is dictated by its α,β-unsaturated ketone system, the hydroxyl group, and the brominated aromatic ring. While conventional transformations are anticipated, future research will likely focus on unveiling unconventional reactivity modes. This could involve exploring its potential in radical-mediated reactions, photochemical transformations, or as a synthon in multicomponent reactions to construct complex molecular architectures. The interplay between the different functional groups could lead to novel cascade reactions, offering efficient pathways to diverse chemical scaffolds.

Development of Novel Catalyst Systems for its Transformations

Catalysis is pivotal in modern chemical synthesis, and the development of novel catalyst systems tailored for the transformations of this compound is a promising research avenue. This includes the design of catalysts for stereoselective reductions of the ketone, enantioselective additions to the double bond, and cross-coupling reactions involving the C-Br bond. Recent advancements in catalysis, such as the development of heterogeneous geminal atom catalysts (GACs), could pave the way for more sustainable and efficient manufacturing processes for derivatives of this compound. sciencedaily.com The unique structure of such catalysts, featuring two metal cores, allows for more efficient and selective reactions, which could be highly beneficial for the specific transformations of this multifaceted molecule. sciencedaily.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

| Potential AI/ML Application | Predicted Outcome |

| Retrosynthesis Planning | Identification of novel and efficient synthetic routes. |

| Reaction Condition Optimization | Maximization of yield and selectivity for specific transformations. |

| Novel Reactivity Prediction | Discovery of unconventional reaction pathways. |

Interdisciplinary Research Avenues with Advanced Chemical Engineering

The interface between chemistry and chemical engineering offers exciting opportunities for the practical application of this compound and its derivatives. Collaborative research could focus on developing continuous flow processes for its synthesis and transformations, leading to safer, more scalable, and cost-effective production methods. Furthermore, its potential application in materials science, for instance, as a monomer or an additive in polymer synthesis, could be explored through joint efforts between chemists and chemical engineers.

Expanding the Scope of its Utility in Chemical Synthesis beyond Current Paradigms

While the current applications of this compound may be limited, future research should aim to expand its utility in chemical synthesis. Its multifunctional nature makes it an attractive building block for the synthesis of a wide range of heterocyclic compounds, natural product analogues, and pharmaceutically relevant molecules. By thinking beyond conventional applications, researchers can unlock the full synthetic potential of this versatile compound. This could involve its use in the development of novel probes for chemical biology or as a precursor to advanced materials with unique optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or enolization-alkylation pathways. For example, Friedel-Crafts methods involve reacting 4-bromobenzene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃), achieving yields of 60–75% under anhydrous conditions . Solvent-free synthesis approaches, as demonstrated for analogous bromophenyl ketones, can improve reaction efficiency by reducing side products . Key variables include temperature control (80–120°C), stoichiometric ratios of acylating agents, and inert atmospheres to prevent oxidation of the hydroxyl group.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR are essential for confirming the hydroxyl group (δ 1.8–2.1 ppm for enolic protons) and ketone functionality (δ 190–210 ppm for carbonyl carbons) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the E/Z configuration of the enol tautomer, as seen in structurally similar bromophenyl ketones .

- HPLC-MS : Quantifies purity (>95% is standard for research-grade material) and detects trace impurities from incomplete acylation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on bromophenyl ketones indicate degradation via hydrolysis (especially in aqueous media) and photooxidation . For long-term storage, recommendations include:

- Temperature : –20°C in amber vials to prevent light-induced radical formation.

- Solvent : Anhydrous DMSO or dichloromethane minimizes hydrolytic cleavage of the enol-ketone system .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for large-scale synthesis?

Density Functional Theory (DFT) simulations predict transition states and intermediates in Friedel-Crafts reactions, identifying energy barriers that limit yield. For example, optimizing the Lewis acid (e.g., switching from AlCl₃ to FeCl₃) can reduce activation energy by 15–20% in analogous systems . Molecular dynamics simulations also guide solvent selection by modeling polarity effects on enol-ketone tautomer equilibria .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay-specific variables :

- Cell Line Sensitivity : The compound’s hydroxyl group may interact differentially with bacterial efflux pumps (e.g., E. coli vs. S. aureus) .

- Concentration Gradients : Dose-response curves (0.1–100 µM) should be validated via LC-MS to confirm intracellular concentrations .

- Redox Interference : The enol group’s pro-oxidant activity may skew MTT assay results; orthogonal assays (e.g., ATP luminescence) are recommended .

Q. How does stereoelectronic tuning of the enol-ketone system enhance binding to biological targets?

Structure-activity relationship (SAR) studies on bromophenyl derivatives reveal:

- Hydroxyl Group Orientation : Syn periplanar alignment with the ketone increases hydrogen-bond donor capacity, improving inhibition of kinases like EGFR (IC₅₀ reduced from 12 µM to 3.5 µM in optimized analogs) .

- Bromine Substituent Effects : The 4-bromo group’s electronegativity enhances π-stacking with aromatic residues in enzyme active sites, as shown in crystallographic data .

Methodological Challenges and Solutions

Q. How to address low reproducibility in solvent-free synthesis protocols?

Q. What in silico tools predict metabolic pathways for preclinical toxicity screening?

Featured Recommendations